5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo-triazine class, characterized by a fused triazine and pyrazole structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. It is synthesized through specific chemical reactions that involve the cyclization of precursors, making it a subject of interest in medicinal chemistry.
The synthesis and analysis of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one have been documented in various scientific publications, highlighting its preparation and characterization methods. Studies have shown that this compound can be derived from simpler pyrazole derivatives through controlled reactions under acidic or basic conditions .
This compound falls under the category of heterocyclic compounds, specifically within the pyrazolo[4,3-d][1,2,3]triazine family. Heterocycles are compounds containing atoms of at least two different elements in a ring structure. The classification is significant for understanding its chemical behavior and potential applications.
The synthesis of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves:
The molecular structure of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one consists of:
Key structural data includes:
5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one can participate in various chemical reactions:
The reactivity is often influenced by the substituents on the pyrazole ring and can lead to diverse derivatives with varying biological activities .
The mechanism of action for compounds like 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one may involve:
Studies suggest that modifications in the molecular structure can enhance biological activity against specific targets .
5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has potential applications in:
The ongoing research into this compound highlights its versatility and importance in drug discovery and development .
The pyrazolo[4,3-d][1,2,3]triazin-4-one core represents a fused tricyclic system that integrates two nitrogen-rich heterocycles: pyrazole and triazine. This architecture confers a high dipole moment (~5–6 Debye) due to asymmetric nitrogen distribution, facilitating π-π stacking with biological targets and enhancing aqueous solubility [5] [9]. The scaffold’s planar configuration allows intercalation into enzyme active sites, particularly kinases and proteases, while the lactam moiety (C=O at C4) provides hydrogen-bond acceptor capability [3]. Notably, the presence of three adjacent nitrogen atoms (N1-N2-N3) creates an electron-deficient region, enabling charge-transfer interactions with aromatic residues in proteins [5].
Table 1: Comparative Physicochemical Properties of Nitrogen Heterocycles [5] [8] [9]
Heterocycle | Dipole Moment (D) | logP Contribution | H-Bond Acceptors | H-Bond Donors |
---|---|---|---|---|
Pyrazolo[4,3-d]triazin-4-one | 5.2–6.1 | +0.3–0.7 | 4–5 | 1–2 |
Purine | 4.2 | -0.1 | 3 | 1 |
Pyridazine | 4.2 | -0.5 | 2 | 0 |
1,2,4-Triazine | 3.8 | -0.3 | 3 | 0 |
Nitrogen heterocycles have dominated medicinal chemistry since the 19th century, evolving from natural product-inspired structures to rationally designed scaffolds:
Table 2: Evolution of Bioactive Nitrogen Heterocycles [5] [8] [9]
Era | Exemplar Compound | Heterocycle Class | Therapeutic Application |
---|---|---|---|
Pre-1950 | Penicillin G | β-Lactam | Antibacterial |
1950s | Isoniazid | Pyridine hydrazide | Antitubercular |
1980s | Tirapazamine | 1,2,4-Triazine dioxide | Hypoxia-selective cytotoxin |
2010s | Pexacerfont | Pyrazolo[1,5-a][1,3,5]triazine | CRF1 receptor antagonist (anxiety) |
2020s | Relugolix | Pyridazine-containing | GnRH antagonist (endometriosis) |
The 5-ethyl-7-methyl configuration in pyrazolo[4,3-d][1,2,3]triazin-4-ones optimizes steric occupancy and electronic effects to enhance target engagement and pharmacokinetics:
Table 3: Impact of Substituents on Pyrazolo-Triazinone Bioactivity [3] [5]
Substituent Pattern | Kinase Inhibition IC₅₀ (μM) | logD₇.₄ | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Unsubstituted | >100 (CK2) | 0.2 | 12 (RLM) |
5-Methyl, 7-H | 45.2 | 0.7 | 18 |
5-Ethyl, 7-H | 32.7 | 1.0 | 32 |
7-Methyl, 5-H | 28.9 | 0.9 | 26 |
5-Ethyl, 7-methyl | 0.35 | 1.5 | 49 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1